![molecular formula C24H26N4O2S B2863853 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1189690-77-4](/img/structure/B2863853.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks and act synergistically for the treatment of cancer .
Synthesis Analysis
The compound was synthesized as part of a novel design approach for cancer drug development . This involved incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold . This scaffold was optimized to afford potent oral PI3K inhibitors with balanced PI3Kα and PI3Kβ activity .Chemical Reactions Analysis
The designed compounds showed inhibitory activities against PI3K and HDAC . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .Physical and Chemical Properties Analysis
The compound BAY 1082439, a similar 2,3-dihydroimidazo[1,2-c]quinazoline PI3K inhibitor, has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large Vss, high clearance and intermediate T1/2 .Applications De Recherche Scientifique
Synthesis and Reactivity
The compound "2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide" belongs to the chemical class of quinazolinones, which are known for their diverse synthetic routes and chemical reactivity. The synthesis of related quinazolinone compounds often involves reactions with isocyanates, leading to various derivatives with potential biological activities. For example, the reactions of 2-aminothiobenzamide with isocyanates have been explored for the synthesis of dihydroimidazo[1,2-c]quinazolin-5(6H)-one and dihydropyrimido[1,2-c]quinazolin-6(7H)-one, showcasing the versatility of these chemical transformations in generating structurally diverse quinazolinones (Shiau et al., 1989).
Ionic Liquid Mediated Synthesis
The use of ionic liquids as reaction media has been demonstrated to be an effective strategy for synthesizing quinazolinone derivatives. For instance, an efficient ionic liquid mediated synthesis of substituted thiazolo[2,3-b]quinazoline derivatives has been reported, highlighting the environmental benefits and high yields associated with this synthetic approach (Yadav et al., 2013).
Biological Activities and Applications
Antitumor Activity
Quinazolinone derivatives, including those structurally related to the compound , have shown promising antitumor activities. A study on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds revealed extensive-spectrum antitumor efficiency against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Mohamed et al., 2016).
Anticancer Evaluation
The synthesis and evaluation of novel quinazoline derivatives for their anticancer activity have been extensively studied. For example, a series of quinazoline derivatives were synthesized and characterized, demonstrating significant in vitro cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents (Abuelizz et al., 2017).
Selective Antitumor Effects
The selective effects of quinazoline derivatives on cancer cell survival and growth have been evaluated, with some compounds showing stronger efficacy than known cancer drugs. This highlights the potential of quinazoline derivatives in developing targeted cancer therapies (Chen et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor of PI3K and HDAC . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore, thereby constructing dual-acting inhibitors . This dual inhibition leads to multiple epigenetic modifications affecting signaling networks, which act synergistically for the treatment of cancer .
Biochemical Pathways
The compound affects the PI3K signaling pathway, which plays a crucial role in cell proliferation, survival, differentiation, and migration . It also impacts the HDAC pathway, leading to alterations in the cell phenotype and gene expression, and disturbing homeostasis .
Pharmacokinetics
It is known that the compound shows potent antiproliferative activities against certain cancer cells .
Result of Action
The compound’s action results in potent antiproliferative activities against certain cancer cells, such as K562 and Hut78 . This is due to the compound’s ability to inhibit both PI3K and HDAC, leading to multiple epigenetic modifications that affect signaling networks .
Orientations Futures
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-19(22(29)25-17-12-8-6-10-15(17)4)31-24-26-18-13-9-7-11-16(18)21-27-20(14(2)3)23(30)28(21)24/h6-14,19-20H,5H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGNKUYENQRIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2863773.png)

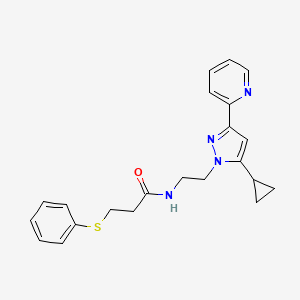


![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
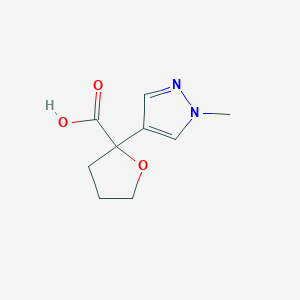
![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)
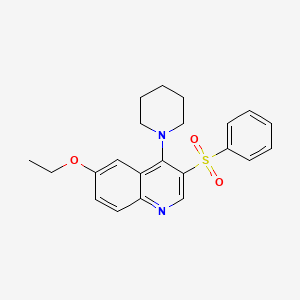
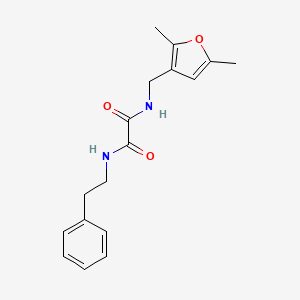
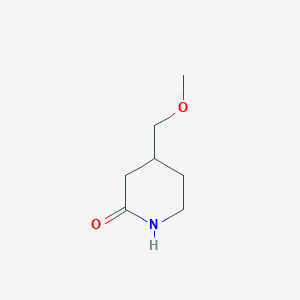
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
